Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS No.:
Cat. No.: VC13762820
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 |
| Standard InChI Key | UCFRPUSUNQPJRS-YIZRAAEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@@H]2C1)O |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(C2C1)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C2C1)O |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol. Its azabicyclo[3.2.0]heptane core consists of a four-membered ring fused to a five-membered ring, with the nitrogen atom positioned at the 3-position. The hydroxyl group at C6 and the Boc group at N3 introduce both polar and steric influences, affecting solubility and reactivity.
Stereochemical Configuration
The (1R,5S,6S) configuration defines the spatial arrangement of substituents, critical for interactions with biological targets. The rigid bicyclic structure enforces specific dihedral angles, limiting conformational flexibility and enhancing binding selectivity.
Synthesis and Manufacturing Processes
The synthesis of tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate involves multi-step strategies common to azabicyclo compounds, though detailed protocols remain proprietary or undocumented in public literature.
Key Synthetic Routes
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Core Bicyclic Formation:
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Intramolecular cyclization of linear precursors via nucleophilic attack or [2+2] photocycloaddition.
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Ring-closing metathesis (RCM) to construct the strained four-membered ring.
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Functionalization:
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Introduction of the hydroxyl group via oxidation (e.g., Sharpless asymmetric dihydroxylation) or hydrolysis of epoxide intermediates.
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Boc protection of the nitrogen using di-tert-butyl dicarbonate under basic conditions.
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Challenges in Synthesis
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Ring Strain: The fused four-membered ring introduces significant strain, complicating cyclization steps.
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Stereochemical Control: Achieving the desired (1R,5S,6S) configuration requires chiral catalysts or resolution techniques, impacting yield .
Applications in Medicinal Chemistry
Role as a Chiral Building Block
The compound’s stereochemical purity and functional groups make it a versatile intermediate:
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Peptidomimetics: The bicyclic scaffold mimics peptide turn structures, aiding in the design of protease inhibitors.
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Neurological Agents: Analogous azabicyclo compounds exhibit affinity for serotonin and dopamine receptors, suggesting potential in treating psychiatric disorders.
Comparative Analysis with Related Azabicyclo Compounds
The larger [3.2.0]heptane system offers enhanced conformational rigidity compared to the [3.1.0]hexane analog, potentially improving target selectivity .
Research Findings and Future Directions
Mechanistic Insights
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Hydrogen Bonding: The hydroxyl group participates in H-bonding with enzymatic active sites, as observed in molecular docking studies of similar compounds.
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Metabolic Stability: Boc protection enhances resistance to enzymatic degradation, prolonging half-life in vivo.
Industrial and Academic Collaborations
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Patent Analysis: Over 15 patents since 2022 reference azabicyclo[3.2.0]heptane derivatives for antiviral applications, though none specify this exact compound.
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Clinical Trials: No trials directly involving this molecule are reported, highlighting a gap in translational research.
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